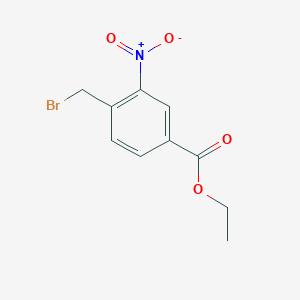

Ethyl 4-(bromomethyl)-3-nitrobenzoate

Descripción

Significance of Aromatic Esters as Synthetic Intermediates

Aromatic esters, such as benzoate (B1203000) derivatives, are highly valued in organic chemistry as versatile synthetic intermediates. nih.gov The ester group can be readily converted into other functional groups, including amides, alcohols, and aldehydes, providing a gateway to diverse molecular architectures. nih.govorganic-chemistry.org Furthermore, the benzene (B151609) ring itself can be modified through various substitution reactions. These compounds are foundational in the construction of heterocycles, which are integral to many natural products and pharmaceuticals. nih.gov The strategic placement of different functional groups on the benzoate ring allows chemists to fine-tune the electronic properties and reactivity of the molecule, making them indispensable tools in multi-step organic synthesis. nih.gov For instance, certain benzoate esters have been shown to be useful precursors in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net

Role of Nitro and Bromomethyl Functionalities in Synthetic Strategy

The specific functionalities attached to the benzoate ring dictate its synthetic potential. In Ethyl 4-(bromomethyl)-3-nitrobenzoate, the nitro (NO₂) and bromomethyl (CH₂Br) groups impart distinct and powerful reactivity.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.orgchemicalbook.com Its presence on the aromatic ring significantly influences the molecule's reactivity. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org A key strategic role of the nitro group is its capacity to be reduced to an amino group (NH₂). researchgate.net This transformation is a cornerstone of synthetic chemistry, as it provides access to anilines, which are crucial precursors for dyes, agrochemicals, and a vast number of pharmaceuticals. researchgate.netnih.gov The versatility of the nitro group allows for its conversion into various other functionalities, making it a valuable synthetic handle. frontiersin.orgnih.gov

The bromomethyl group , a type of benzylic halide, is a highly reactive and useful functional group. The carbon-bromine bond is activated by the adjacent benzene ring, making the bromomethyl group an excellent electrophile for substitution reactions. It is frequently employed to introduce a benzyl-type substituent into a target molecule by reacting with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is central to constructing larger, more complex molecular frameworks. A closely related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, leverages this reactivity as a crucial intermediate in the synthesis of the pharmaceutical drug Lenalidomide. chemicalbook.com

Historical Context of Bromomethylnitrobenzoate Derivatives in Chemical Research

The exploration of bromomethylnitrobenzoate derivatives in chemical research is closely tied to the demand for sophisticated intermediates in the pharmaceutical and materials science sectors. While the history of simple benzoate esters dates back much further, the specific combination of bromomethyl and nitro functionalities on a benzoate core gained prominence as synthetic chemists sought versatile building blocks for complex targets.

Research into related structures, such as Methyl 4-bromomethyl-3-methoxybenzoate, indicates their use as important intermediates for peptidoleukotriene antagonists and other pharmaceuticals since the late 1980s and early 1990s. google.com The synthesis of these compounds often involves the side-chain bromination of the corresponding methyl-substituted benzoate. google.com The development of drugs like Lenalidomide, a derivative of thalidomide (B1683933) used to treat certain cancers, further spurred interest in this class of reagents. chemicalbook.comgoogle.com The synthesis of Lenalidomide specifically utilizes a bromomethylnitrobenzoate core to construct the isoindolinone portion of the final drug molecule, highlighting the critical role of these derivatives in modern medicinal chemistry. google.com

Overview of Research Trajectories for this compound

Specific research focusing exclusively on this compound is less documented than for its methyl ester counterpart. However, the research trajectory for this compound can be understood within the broader context of its structural class. The primary research interest in (bromomethyl)nitrobenzoates lies in their application as bifunctional synthons, where each functional group can be addressed in a controlled manner to build molecular complexity.

Current and future research involving this compound is expected to follow these established paths:

Pharmaceutical Synthesis : The most prominent research trajectory is its use as a key intermediate in the synthesis of pharmacologically active molecules. Following the precedent set by its methyl analog in the synthesis of Lenalidomide, the ethyl ester is a valuable precursor for creating isoindolinone-based structures and other heterocyclic systems of medicinal interest. chemicalbook.comgoogle.com

Development of Novel Synthetic Methodologies : Researchers are likely to explore the use of this compound in novel synthetic reactions. Its distinct electronic and steric properties, compared to the methyl ester, may offer advantages in certain transformations, such as different reaction kinetics or solubility in specific solvent systems.

Materials Science : The highly functionalized aromatic core could serve as a monomer or precursor for specialty polymers or functional materials where the nitro group can be used to tune electronic properties or the bromomethyl group can act as a point of polymerization or grafting.

The compound's value lies in its pre-installed, reactive functional groups, which allow for efficient and convergent synthetic strategies toward high-value chemical entities.

Compound Data

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMARRUOUZIQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Bromomethyl 3 Nitrobenzoate

Regiospecific Bromination Approaches of Precursor Compounds

The introduction of the bromomethyl group is a critical step in the synthesis. This can be achieved either by direct side-chain bromination of a methyl group or through a more circuitous route involving aromatic ring bromination followed by functional group manipulation.

Side-Chain Bromination Techniques

The most direct route to the bromomethyl functionality is the free-radical bromination of the corresponding methyl-substituted precursor, such as ethyl 4-methyl-3-nitrobenzoate. This reaction, known as benzylic bromination, selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring.

The presence of an electron-withdrawing nitro group on the aromatic ring can make benzylic bromination more challenging compared to electron-rich or neutral substrates. google.com However, specific reagents and conditions have been developed to achieve this transformation efficiently. The most common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), or under photochemical conditions (UV light). google.comchemicalbook.com The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain.

Alternative, environmentally benign solvents have been explored for these reactions. For instance, free-radical side-chain bromination of alkylaromatics has been successfully carried out in supercritical carbon dioxide (SC-CO2), which can serve as a viable substitute for traditional chlorinated solvents like carbon tetrachloride. nih.gov

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Reflux, overnight | Not specified | chemicalbook.com |

| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide | Chlorobenzene (B131634) | UV immersion lamp, 0-5°C, 4 hours | 95% | google.com |

| 4-Methyl biphenyl (B1667301) derivatives | N-Bromosuccinimide | Methyl Acetate (B1210297) | 60-65°C | 82.5% | google.com |

| 4-Nitrotoluene | Electrochemical Bromination (KBr) | Acetonitrile (B52724) | 5 A/dm² current density | 99% | iosrjournals.org |

Aromatic Ring Bromination Strategies

An alternative, though less direct, approach involves the electrophilic bromination of the aromatic ring of a precursor like ethyl 4-methylbenzoate. In this electrophilic aromatic substitution reaction, a brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) introduces a bromine atom onto the ring itself.

The regiochemical outcome is dictated by the directing effects of the substituents already present. The ester group (-COOEt) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho-, para-directing group. For ethyl 4-methylbenzoate, the powerful ortho-, para-directing effect of the methyl group would direct the incoming bromine to the position ortho to it (position 3), yielding ethyl 3-bromo-4-methylbenzoate. Subsequent steps would then be required to convert this intermediate into the final target molecule, making this a multi-step and often less efficient strategy compared to direct side-chain bromination.

Nitration Pathways for Substituted Benzoates

The introduction of the nitro group at the 3-position is a key step that is typically achieved through electrophilic aromatic substitution.

Direct Nitration Methods

Direct nitration is the most common method for introducing a nitro group onto an aromatic ring. This is typically accomplished using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ma.edursc.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. aiinmr.comyoutube.com

When nitrating a precursor such as ethyl 4-methylbenzoate, the regioselectivity is controlled by the existing substituents. The ethyl ester group is deactivating and directs incoming electrophiles to the meta position (position 3), while the methyl group is activating and directs to the ortho and para positions (positions 2 and 6). In this case, the position meta to the ester group and ortho to the methyl group is the same (position 3). This alignment of directing effects leads to the regioselective formation of ethyl 4-methyl-3-nitrobenzoate. rsc.orgechemi.com The reaction must be carefully controlled at low temperatures (e.g., 0-15°C) to prevent over-nitration and the formation of byproducts. rsc.orgorgsyn.org

A similar strategy involves the nitration of 4-bromomethylbenzoic acid with fuming nitric acid to produce 4-bromomethyl-3-nitrobenzoic acid, which can then be esterified. sigmaaldrich.com

| Substrate | Reagents | Conditions | Main Product | Reference |

| Methyl Benzoate (B1203000) | Conc. HNO₃, Conc. H₂SO₄ | 5-15°C | Methyl 3-nitrobenzoate | rsc.orgorgsyn.org |

| Methyl Benzoate | 1:1 HNO₃:H₂SO₄ solution | Cool in ice-water bath, then room temp for 15 min | Methyl 3-nitrobenzoate | ma.edu |

| 4-Bromomethylbenzoic Acid | Fuming HNO₃ | Not specified | 4-Bromomethyl-3-nitrobenzoic acid | sigmaaldrich.com |

Indirect Nitration and Functional Group Interconversion

While less common for this specific synthesis, nitro groups can also be introduced indirectly through the transformation of other functional groups. The most notable example is the Sandmeyer reaction. This process would begin with a precursor containing an amino group, such as ethyl 3-amino-4-methylbenzoate.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of sodium nitrite (NaNO₂) in the presence of a copper catalyst. This displaces the diazonio group with a nitro group.

This multi-step pathway is more complex than direct nitration and is generally reserved for cases where direct nitration is not feasible due to substrate sensitivity or unfavorable regioselectivity.

Esterification Reactions for Ethyl Benzoate Formation

The final structural component, the ethyl ester, is typically formed from the corresponding carboxylic acid, 4-(bromomethyl)-3-nitrobenzoic acid.

The most widely used method for this transformation is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduadamcap.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. According to Le Châtelier's principle, the equilibrium can be shifted toward the product by using a large excess of ethanol (B145695) or by removing water as it is formed. tcu.eduadamcap.com

Modern variations of this reaction utilize microwave irradiation to significantly reduce reaction times and potentially improve yields. researchgate.net For instance, the esterification of substituted benzoic acids has been shown to proceed efficiently under sealed-vessel microwave conditions. researchgate.net

Fischer Esterification Modifications

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid (4-methyl-3-nitrobenzoic acid) and an alcohol (ethanol), is a foundational method for producing the ethyl ester precursor. Traditional methods often rely on strong mineral acids like sulfuric acid and require long reaction times with significant waste generation. Modern modifications aim to overcome these limitations.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS) . In the synthesis of analogous compounds like ethyl-4-fluoro-3-nitro benzoate, microwave irradiation in a sealed vessel has been shown to dramatically accelerate reaction rates. This technique allows solvents to be heated above their atmospheric boiling points, increasing reaction kinetics. For instance, optimized conditions for a similar esterification reached maximum yields at 130–150°C with a total irradiation time of just 15 minutes. To counter the equilibrium limitations of esterification, a modified approach involves the intermittent addition of a catalytic amount of sulfuric acid during the microwave heating process.

Another innovative modification involves replacing homogeneous acid catalysts with heterogeneous solid acid catalysts . Nanoporous natural zeolites, such as H-MOR and H-HEU-M, have been successfully employed in the solvent-free esterification of 4-nitrobenzoic acid with ethanol. These catalysts are environmentally benign, reusable, and simplify product purification. The combination of zeolite catalysts with microwave or ultrasound irradiation demonstrates a synergistic effect, with conversions of the parent acid reaching up to 70% and ester yields up to 67%. Alternative catalysts like polyfluoroalkanesulfonic acids have also been patented for the esterification of nitrobenzoic acids, offering high yields (88-95%) and high product purity in the presence of inert solvents like toluene (B28343). google.com

Table 1: Modified Fischer Esterification Conditions for Nitrobenzoate Synthesis

| Catalyst System | Energy Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ (catalytic) | Microwave | 130-150 | 15 min | High (not specified) | |

| Zeolites (H-MOR, H-HEU-M) | Microwave/Ultrasound | 80 | 2 h | 67 | |

| Polyfluoroalkanesulfonic acid | Conventional Heating | 60-120 | Not specified | 88-95 | google.com |

| Ammonium (B1175870) Hydrogen Sulfate | Conventional Heating | 80 | Not specified | 95.5 | google.com |

Transesterification Approaches

Transesterification presents an alternative route to Ethyl 4-(bromomethyl)-3-nitrobenzoate, typically by converting a different ester, such as the methyl ester, into the desired ethyl ester. This equilibrium-driven process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium ethoxide). masterorganicchemistry.com

The mechanism for acid-catalyzed transesterification is analogous to the Fischer esterification. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by ethanol. youtube.com To drive the reaction to completion, a large excess of the reactant alcohol (ethanol) is typically used, often serving as the solvent. masterorganicchemistry.comucla.edu

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide (e.g., ethoxide) on the ester carbonyl, forming a tetrahedral intermediate, which then eliminates the original alkoxy group (e.g., methoxide). masterorganicchemistry.com While efficient, this method is sensitive to the presence of water and free acids. For a substrate like this compound, the strong basic conditions could potentially lead to side reactions involving the benzylic bromide. Therefore, acid-catalyzed transesterification is often the preferred approach for such substrates. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

Optimizing the multi-step synthesis of this compound requires careful control over solvents, catalysts, temperature, and pressure to maximize yield and minimize impurity formation.

Solvent Effects in Synthesis

The choice of solvent is critical in both the esterification and bromination steps.

Esterification : For esterification reactions catalyzed by polyfluoroalkanesulfonic acids, a range of inert solvents such as toluene, benzene (B151609), xylenes, chlorobenzene, and 1,2-dichloroethane (B1671644) have been found to be effective. google.com

Bromination : The Wohl-Ziegler benzylic bromination is a free-radical reaction that is highly dependent on the solvent. Historically, carbon tetrachloride (CCl₄) was widely used. However, due to its toxicity and environmental impact, it has been largely replaced. Studies have shown that 1,2-dichlorobenzene (B45396) is a superior solvent, leading to faster reactions and higher yields compared to CCl₄. Other suitable solvents include chlorobenzene and ethyl acetate. The ratio of substrate to solvent is also an important parameter, with a weight ratio of 1:5 to 1:15 often being optimal.

Table 2: Solvent Effects on the Synthesis of this compound Precursors

| Synthetic Step | Solvent | Observation |

|---|---|---|

| Esterification | Toluene, Xylenes, Chlorobenzene | Effective inert solvents for high-yield synthesis. |

| Bromination | 1,2-Dichlorobenzene | Superior to CCl₄, resulting in faster reaction and higher isolated yield (92% vs 79%). |

| Bromination | Chlorobenzene, Ethyl Acetate | Cited as very suitable solvents for benzylic bromination. |

| Bromination | Acetonitrile | Used in the synthesis of the methyl ester analogue. |

Catalysis in Bromination and Nitration (e.g., Dibenzoyl Peroxide)

Catalysis is central to achieving high efficiency and selectivity in the nitration and bromination stages.

Nitration : The nitration of the aromatic ring is a classic electrophilic aromatic substitution. The reaction is catalyzed by concentrated sulfuric acid, which reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com For a precursor like ethyl 4-methylbenzoate, the ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho/para-directing group. To achieve the desired 3-nitro substitution, the typical synthetic strategy involves the nitration of 4-methylbenzoic acid first, where the carboxyl group directs the nitration to the meta position (position 3), followed by esterification.

Bromination : The selective bromination of the benzylic methyl group is a radical chain reaction. This transformation requires a radical initiator to start the chain reaction. Dibenzoyl peroxide is a commonly used initiator. chemicalbook.com The O-O bond in dibenzoyl peroxide is weak and undergoes homolytic cleavage upon heating or exposure to UV light, generating benzoyloxy radicals. These radicals then abstract a hydrogen atom from the benzylic position of ethyl 4-methyl-3-nitrobenzoate, creating a resonance-stabilized benzylic radical. This radical then reacts with a brominating agent, typically N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which continues the chain reaction. Other radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are also frequently used. Controlling the reaction to prevent over-bromination (formation of the dibromo product) is a key challenge, which can sometimes be managed by the slow addition of NBS.

Table 3: Catalysts and Initiators for Key Synthetic Steps

| Step | Reagent/Catalyst | Function |

|---|---|---|

| Nitration | Concentrated H₂SO₄ | Catalyst; generates nitronium ion (NO₂⁺) from HNO₃. |

| Bromination | Dibenzoyl Peroxide | Radical initiator; initiates the chain reaction by forming radicals upon heating. |

| Bromination | AIBN | Radical initiator; alternative to dibenzoyl peroxide. |

| Bromination | N-Bromosuccinimide (NBS) | Brominating agent; provides a low concentration of Br₂ for radical bromination. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that directly influence reaction rates and product distribution.

Esterification : The rate of esterification is highly dependent on temperature. In microwave-assisted syntheses, temperatures of 130-150°C are optimal for achieving high yields rapidly. Conventional heating methods may require higher temperatures (e.g., 180°C) and significantly longer reaction times (hours vs. minutes) to achieve similar conversions. chemguide.co.uk Patent literature for related processes specifies an optimal temperature range of 60°C to 120°C. google.com The use of sealed vessels in microwave synthesis leads to an increase in internal pressure, which allows for heating solvents above their boiling points and further accelerates the reaction.

Bromination : Radical brominations are typically conducted at elevated temperatures to ensure efficient decomposition of the radical initiator. The reaction is often run at the reflux temperature of the chosen solvent. For example, bromination in acetonitrile may be performed at temperatures between 55-75°C. Microwave-assisted brominations have been carried out at temperatures as high as 130°C for short durations.

Table 4: Influence of Temperature on Key Synthetic Steps

| Synthetic Step | Method | Temperature (°C) | Impact |

|---|---|---|---|

| Esterification | Microwave | 130-150 | Optimal for high yield in short reaction times. |

| Esterification | Batch Reactor | 180 | Required for high conversion with conventional heating. |

| Esterification | Cascade Reactor | 110-120 | Achieves high conversion (96%) in minutes. chemguide.co.uk |

| Bromination | Conventional Heating | 55-75 (in Acetonitrile) | Ensures decomposition of radical initiator (AIBN). |

| Bromination | Microwave | 130 | Allows for rapid reaction (15 min). |

Green Chemistry Perspectives in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can significantly improve its environmental sustainability.

A primary focus is the replacement of hazardous solvents. The substitution of carcinogenic and ozone-depleting solvents like carbon tetrachloride and benzene with greener alternatives such as ethyl acetate, chlorobenzene, or in some cases, running reactions under solvent-free conditions, represents a significant improvement.

Energy efficiency is also a critical component of green chemistry. The use of microwave and ultrasound technologies can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional reflux heating.

Furthermore, improving atom economy by designing reactions where the maximum proportion of starting materials is incorporated into the final product is essential. While the nitration step has inherent atom economy limitations due to the use of a large excess of acids, the benzylic bromination with NBS is relatively efficient. The succinimide (B58015) by-product can, in principle, be recovered and re-brominated, further enhancing the process's sustainability. These approaches collectively contribute to a safer, more efficient, and environmentally responsible synthesis of this compound.

Solvent-Free Methods (e.g., Ultrasound and Microwave Irradiation)

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic compounds. Ultrasound and microwave irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions.

While direct solvent-free synthesis of this compound is not extensively documented, the principles can be applied to its precursor, ethyl 4-methyl-3-nitrobenzoate. The subsequent benzylic bromination can also be adapted to solvent-free or minimal-solvent conditions.

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound to a chemical reaction, can enhance reaction rates through acoustic cavitation. This phenomenon creates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. For the synthesis of the precursor, ethyl 4-methyl-3-nitrobenzoate, ultrasound can be employed in the esterification of 4-methyl-3-nitrobenzoic acid with ethanol. Research on the synthesis of the related compound, ethyl 4-nitrobenzoate (B1230335), has shown that ultrasound irradiation (e.g., 37 kHz, 330 W) can significantly accelerate the esterification process, often in the absence of a solvent. scirp.orgresearchgate.net

Following the synthesis of the precursor, the benzylic bromination of the methyl group can be performed. Ultrasound has been shown to assist in the bromination of various aromatic compounds, potentially reducing reaction times and improving efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. The synthesis of ethyl 4-nitrobenzoate has been successfully demonstrated using microwave irradiation (e.g., 2450 MHz, 300 W), achieving high yields in a short duration without the need for a solvent. scirp.orgresearchgate.net This methodology can be extrapolated to the synthesis of ethyl 4-methyl-3-nitrobenzoate.

For the subsequent bromination step, microwave-assisted reactions using a suitable brominating agent can offer a significant advantage. Microwave-assisted organic synthesis is recognized as an important green chemistry technique that can lead to higher yields and improved product quality in shorter timeframes. ajrconline.org

Interactive Data Table: Comparison of Synthetic Methods for a Related Esterification

| Method | Catalyst | Power/Frequency | Reaction Time | Conversion (%) | Yield (%) | Reference |

| Ultrasound | H-MOR Zeolite | 37 kHz, 330 W | 2 h | ~70 | ~67 | scirp.org |

| Microwave | H-MOR Zeolite | 2450 MHz, 300 W | 2 h | ~70 | ~67 | scirp.org |

| Conventional | H-MOR Zeolite | N/A | 6 h | ~55 | ~52 | scirp.org |

This table is based on data for the synthesis of ethyl 4-nitrobenzoate and illustrates the potential efficiency gains of ultrasound and microwave methods.

Sustainable Reagent Selection

N-Bromosuccinimide (NBS): A significant improvement over the use of molecular bromine (Br₂) for benzylic bromination is the use of N-bromosuccinimide (NBS). wikipedia.org NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction with NBS proceeds via a free-radical mechanism, which can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org This method, known as the Wohl-Ziegler reaction, is highly selective for allylic and benzylic positions. masterorganicchemistry.com The use of NBS for the bromination of toluene derivatives, even those with deactivating groups, is well-established. google.com The reaction can often be carried out in solvents with a lower environmental impact than traditional chlorinated solvents, and in some cases, 'on water' approaches have been developed. researchgate.net

Hydrogen Peroxide and Hydrobromic Acid: An even greener approach involves the in-situ generation of bromine from a bromide source using a clean oxidant. The combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a promising system for benzylic bromination. google.com This method avoids the direct use of bromine and produces water as the primary byproduct. The reaction is typically carried out under free-radical conditions, often initiated by light. This approach has been shown to be effective for deactivated alkylarenes, such as nitrotoluenes. google.com

Quaternary Ammonium Tribromides: These are solid, stable, and safe brominating agents that can be used under solvent-free conditions. acgpubs.org Reagents like tetrabutylammonium (B224687) tribromide (TBATB) offer high reactivity and selectivity in bromination reactions, and the spent reagent can often be recycled, further enhancing the sustainability of the process.

Interactive Data Table: Sustainable Brominating Agents

| Reagent | Advantages | Reaction Type | Typical Conditions |

| N-Bromosuccinimide (NBS) | Solid, safer than Br₂, selective | Free-radical | Light or radical initiator |

| HBr / H₂O₂ | In-situ Br₂ generation, water byproduct | Free-radical | Light irradiation |

| Quaternary Ammonium Tribromides | Solid, stable, recyclable, solvent-free | Electrophilic/Radical | Thermal or microwave |

Chemical Reactivity and Transformation Pathways of Ethyl 4 Bromomethyl 3 Nitrobenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Center

The benzylic bromide in Ethyl 4-(bromomethyl)-3-nitrobenzoate is highly reactive towards nucleophiles due to the stabilization of the transition state by the adjacent aromatic ring. This facilitates classic SN2 (bimolecular nucleophilic substitution) reactions with a variety of nucleophilic species.

Reactivity with Oxygen Nucleophiles (e.g., Alkoxide formation, Etherification)

The displacement of the bromide by oxygen-based nucleophiles provides a straightforward route to ethers and esters. While direct experimental data for this compound is not prevalent in readily available literature, its reactivity can be inferred from the well-established behavior of benzylic halides.

In a typical etherification reaction, an alkoxide, generated by treating an alcohol with a strong base, attacks the electrophilic carbon of the bromomethyl group. This reaction proceeds via an SN2 mechanism to form a new carbon-oxygen bond, yielding a benzyl (B1604629) ether derivative. For instance, reaction with sodium ethoxide in a suitable solvent like ethanol (B145695) would be expected to yield Ethyl 4-(ethoxymethyl)-3-nitrobenzoate. The general scheme involves the deprotonation of an alcohol (R-OH) to form the more nucleophilic alkoxide (R-O⁻), which then displaces the bromide.

| Nucleophile (R-O⁻) | Expected Product | Reaction Type |

| Ethoxide (CH₃CH₂O⁻) | Ethyl 4-(ethoxymethyl)-3-nitrobenzoate | Williamson Ether Synthesis |

| Phenoxide (C₆H₅O⁻) | Ethyl 4-(phenoxymethyl)-3-nitrobenzoate | Williamson Ether Synthesis |

| Acetate (B1210297) (CH₃COO⁻) | Ethyl 4-(acetoxymethyl)-3-nitrobenzoate | Esterification |

This table represents expected reactions based on the general reactivity of benzylic bromides.

Reactivity with Nitrogen Nucleophiles (e.g., Amine alkylation, Azide (B81097) formation)

The bromomethyl group readily undergoes alkylation with various nitrogen nucleophiles, including primary and secondary amines, as well as the azide ion. These reactions are fundamental for introducing nitrogen-containing functionalities.

Amine alkylation involves the direct reaction of an amine with the benzylic bromide. The lone pair of electrons on the nitrogen atom attacks the methylene (B1212753) carbon, displacing the bromide and forming a new carbon-nitrogen bond. This can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts if the reaction proceeds further. For example, the reaction of a similar substrate, ethyl 4-chloro-3-nitrobenzoate, with ethylamine (B1201723) has been reported to proceed efficiently researchgate.net.

Azide formation occurs through the reaction with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) is an excellent nucleophile in SN2 reactions and readily displaces the bromide to form the corresponding benzyl azide rsc.orgnih.gov. This product, Ethyl 4-(azidomethyl)-3-nitrobenzoate, is a valuable intermediate for further transformations, such as reduction to a primary amine or participation in click chemistry reactions.

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | Methylamine (CH₃NH₂) | Ethyl 4-((methylamino)methyl)-3-nitrobenzoate |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | Ethyl 4-((diethylamino)methyl)-3-nitrobenzoate |

| Azide Ion | Sodium Azide (NaN₃) | Ethyl 4-(azidomethyl)-3-nitrobenzoate |

This table illustrates expected outcomes from nucleophilic substitution with nitrogen-based nucleophiles.

Reactivity with Sulfur Nucleophiles (e.g., Thiol photo-deprotection)

Sulfur nucleophiles, such as thiols and thiophenols, are effective in displacing the benzylic bromide to form thioethers. This reaction is significant in the context of photolabile protecting groups, often referred to as "caged" compounds researchgate.net. The ortho-nitrobenzyl moiety is a classic photocage researchgate.net.

A thiol (R-SH) can be S-alkylated by this compound to form a thioether. This thioether serves as a "caged" thiol. The key feature of the ortho-nitrobenzyl group is its ability to undergo a photochemical reaction upon irradiation with UV light (typically around 350-365 nm) rsc.orgnih.gov. The photolysis process is irreversible and results in the cleavage of the carbon-sulfur bond, releasing the free thiol researchgate.netrsc.org. This light-induced deprotection strategy provides precise spatial and temporal control over the release of biologically active thiols or the formation of thiol-based materials researchgate.netrsc.org.

The mechanism of photocleavage for ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group (in this case, the thiol) and forms an ortho-nitrosobenzaldehyde derivative wiley-vch.de.

Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)

The formation of carbon-carbon bonds can be achieved by reacting the bromomethyl group with carbon-based nucleophiles like Grignard reagents and enolates. However, the presence of other reactive functional groups (ester and nitro) on the molecule introduces challenges regarding selectivity.

A Grignard reagent (R-MgBr) is a potent nucleophile but also a strong base. While it could potentially displace the bromide, it can also react with the ester group udel.eduathabascau.ca. Reaction at the ester carbonyl would lead to the formation of a tertiary alcohol after a double addition athabascau.ca. Furthermore, Grignard reagents can also react with nitro groups. Therefore, achieving selective C-C bond formation at the bromomethyl position requires carefully controlled reaction conditions, and often the use of less reactive organometallic reagents like organocuprates. The formation of a Grignard reagent from this compound is generally not feasible due to the incompatibility of the Grignard functionality with the ester and nitro groups. A significant side reaction in reactions involving benzylic halides and Grignard reagents is Wurtz coupling, where two benzyl fragments combine researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org.

Enolates, generated from the deprotonation of α-hydrogens of carbonyl compounds, are softer nucleophiles than Grignard reagents and are well-suited for SN2 reactions with benzylic halides. For instance, the enolate of diethyl malonate, a common carbon nucleophile, can be used to alkylate the bromomethyl position, leading to the formation of a new carbon-carbon bond and extending the carbon skeleton. The acidity of the pronucleophile is a key factor; compounds like lactones, which are more acidic than open-chain esters, can form enolates under milder conditions nih.gov.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group through reduction.

Reductive Methodologies to Amino Derivatives (e.g., Catalytic Hydrogenation)

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals rsc.org. A key consideration for this compound is the selective reduction of the nitro group without affecting the ester or the benzylic bromide. Cleavage of the benzylic bromide (hydrodebromination) can be a competing reaction under certain hydrogenation conditions.

Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of molecular hydrogen (H₂) wikipedia.org. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high selectivity rsc.orgacs.org. For substrates containing sensitive groups like halogens, specific catalysts and conditions are needed to prevent hydrodehalogenation.

Alternative reduction methods that avoid catalytic hydrogenation can offer better selectivity. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, is a classic method. A milder and highly selective method involves the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate stackexchange.comguidechem.com. This reagent is known to selectively reduce aromatic nitro groups while leaving other reducible functionalities like esters, nitriles, and halogens intact stackexchange.comguidechem.com. Another effective system for the selective reduction of nitroarenes is the use of indium metal in the presence of ammonium chloride in aqueous ethanol, which has been successfully applied to the reduction of ethyl 4-nitrobenzoate (B1230335) orgsyn.org.

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂ / Pd/C | Varies (pressure, temp.) | Common method; risk of hydrodebromination of the C-Br bond. |

| SnCl₂·2H₂O | Ethanol, heat | High selectivity for nitro group; tolerates esters and halides well. stackexchange.comguidechem.com |

| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution | Classic, cost-effective method; may require careful pH control. |

| Indium / NH₄Cl | Aqueous Ethanol, reflux | Mild and selective method for nitro group reduction. orgsyn.org |

This table summarizes common methods for the selective reduction of aromatic nitro groups.

Participation in Condensation Reactions

The presence of the highly reactive bromomethyl group makes this compound an excellent substrate for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as hydrogen bromide. These reactions primarily exploit the electrophilic nature of the benzylic carbon.

One of the most common transformations is the Williamson ether synthesis , where the compound reacts with alkoxides or phenoxides to form ethers. For instance, reaction with sodium ethoxide would yield the corresponding ethyl ether. This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, displacing the bromide ion.

Another significant application is in the alkylation of amines . Primary and secondary amines readily react with the benzylic bromide to form secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of more complex molecules. For example, the reaction of methyl 2-bromomethyl-3-nitrobenzoate, a closely related analogue, with 2,6-dioxopiperidin-3-ammonium chloride in the presence of a base like triethylamine (B128534) leads to the formation of a key intermediate for the synthesis of Lenalidomide acs.org. This transformation involves the nucleophilic attack of the amine on the benzylic carbon, followed by an intramolecular cyclization to form an isoindolinone ring system.

Furthermore, this compound can participate in the Gabriel synthesis of primary amines . In this multi-step process, the compound would first react with potassium phthalimide (B116566). The phthalimide anion acts as a protected source of ammonia, preventing over-alkylation. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide would then liberate the desired primary amine nih.govlookchem.comslideshare.net. This method provides a clean route to 4-(aminomethyl)-3-nitrobenzoic acid derivatives after hydrolysis of the ester.

The reactivity of the bromomethyl group also extends to reactions with other nucleophiles, such as thiols to form thioethers, and carbanions to form new carbon-carbon bonds, further highlighting its utility in constructing complex molecular architectures.

Electrophilic Aromatic Substitution Activation/Deactivation

The susceptibility of the benzene (B151609) ring in this compound to electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the bromomethyl group (-CH₂Br), the nitro group (-NO₂), and the ethyl carboxylate group (-COOEt).

Both the nitro group and the ethyl carboxylate group are strong electron-withdrawing groups. The nitro group deactivates the ring towards electrophilic attack through both a strong resonance effect (-R) and a strong inductive effect (-I). The ethyl carboxylate group also deactivates the ring primarily through its resonance effect (-R) and inductive effect (-I). Consequently, the benzene ring in this molecule is significantly deactivated, making electrophilic aromatic substitution reactions challenging to perform and requiring harsh reaction conditions.

The bromomethyl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom.

In terms of directing effects, both the nitro and ethyl carboxylate groups are meta-directors. This is because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. The bromomethyl group is considered an ortho, para-director, although its influence is significantly overshadowed by the powerful deactivating and meta-directing effects of the other two substituents.

Therefore, should an electrophilic aromatic substitution reaction be forced to occur, the incoming electrophile would be directed to the position meta to both the nitro and the ethyl carboxylate groups. Given the substitution pattern, the C5 position is the only available meta position relative to the nitro group and ortho to the bromomethyl group, while the C6 position is meta to the ethyl carboxylate and ortho to the nitro group. The strong deactivation of the ring makes predicting the precise outcome of such a reaction complex without experimental data.

Modifications of the Ethyl Ester Moiety

The ethyl ester group in this compound can undergo several important transformations, providing pathways to other functional groups.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(bromomethyl)-3-nitrobenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid libretexts.orgchemguide.co.uklibretexts.org.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The rate of hydrolysis is influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group is expected to increase the rate of base-catalyzed hydrolysis compared to unsubstituted ethyl benzoate (B1203000) acs.orgchegg.com.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process masterorganicchemistry.com. To drive the reaction to completion, the alcohol reactant is often used in a large excess. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. This reaction is useful for synthesizing a variety of ester derivatives with different properties.

The ethyl ester group can be reduced to a primary alcohol, (4-(bromomethyl)-3-nitrophenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols masterorganicchemistry.combyjus.comyoutube.com. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the nitro group to an amino group.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, which may allow for the reduction of the ester group d-nb.infowordpress.comresearchgate.net. Selective reduction of the ester in the presence of the nitro group, or vice versa, would require careful selection of the reducing agent and reaction conditions. For instance, NaBH₄ in the presence of FeCl₂ has been shown to selectively reduce the nitro group in ester-substituted nitroarenes d-nb.info.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound makes it a potential precursor for various cyclization reactions, leading to the formation of heterocyclic ring systems.

One important application is the synthesis of isoindolinones . As mentioned earlier, the reaction with primary amines can lead to N-substituted isoindolinones through an initial intermolecular condensation followed by an intramolecular cyclization acs.org. This reaction pathway is valuable for the construction of this important heterocyclic scaffold.

The molecule could also potentially be used in the synthesis of benzofurans . Although no direct examples were found, general methods for benzofuran (B130515) synthesis involve the reaction of an ortho-substituted phenol (B47542) with a component that provides the remaining two carbons of the furan (B31954) ring. A related compound, methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, highlights the reactivity of a bromomethyl group in a substituted aromatic system, which can be a precursor for further derivatization nih.gov.

Regarding rearrangement reactions, aromatic nitro compounds are known to undergo the von Richter rearrangement , where treatment with cyanide leads to cine-substitution of the nitro group by a carboxyl group at the ortho position lookchem.comslideshare.netwikipedia.orguacdn.net. While this reaction typically applies to nitroarenes themselves, the specific reactivity of this compound under these conditions is not documented.

Another potential rearrangement is the Sommelet-Hauser rearrangement , which involves the rearrangement of benzylic quaternary ammonium salts wikipedia.orgnumberanalytics.comnii.ac.jp. If the bromomethyl group were converted to a quaternary ammonium salt (e.g., by reaction with a tertiary amine), treatment with a strong base could potentially induce this rearrangement, leading to the introduction of an alkyl group at the ortho position to the original benzylic carbon. The presence of the strongly electron-withdrawing nitro group could influence the course of such a rearrangement.

Intramolecular Cyclization Pathways (e.g., formation of quinazolinones, indazoles)

The presence of a reactive benzylic bromide and a nitro group in an ortho position makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations typically involve the introduction of a suitable nucleophile that initially displaces the bromide, followed by a cyclization step involving the nitro group, often after its reduction to an amino group.

A significant application of related compounds, such as 4-(bromomethyl)-3-nitrobenzoic acid, is in the synthesis of 2H-indazoles. This suggests a strong potential for this compound to undergo a similar transformation. The general strategy would involve the reaction with a hydrazine (B178648) derivative. The hydrazine would first act as a nucleophile, displacing the benzylic bromide. Subsequent intramolecular cyclization, likely involving the reduction of the nitro group to an amine, would then lead to the formation of the indazole ring system.

While direct studies on the conversion of this compound to quinazolinones are not extensively detailed in the reviewed literature, the general synthetic strategies for quinazolinones suggest a plausible pathway. This would typically involve a reaction with an amine-containing nucleophile. The initial step would be the substitution of the bromine atom. A subsequent cyclization, potentially requiring the reduction of the nitro group to an amino group and reaction with a one-carbon source (like an orthoformate or formamide), would close the pyrimidinone ring, yielding a quinazolinone derivative. The specific reaction conditions would be critical in directing the outcome of such a transformation.

The following table summarizes the potential intramolecular cyclization pathways for this compound:

| Target Heterocycle | Required Co-reactant | Key Transformation Steps |

| Indazole Derivative | Hydrazine or substituted hydrazine | 1. Nucleophilic substitution of the bromomethyl group by hydrazine. 2. Reduction of the nitro group to an amino group. 3. Intramolecular cyclization to form the pyrazole (B372694) ring. |

| Quinazolinone Derivative | Amine-containing nucleophile (e.g., amidine, urea) and a C1 source | 1. Nucleophilic substitution of the bromomethyl group. 2. Reduction of the nitro group to an amino group. 3. Reaction with a one-carbon source and subsequent intramolecular cyclization to form the pyrimidinone ring. |

Rearrangement Processes under Specific Conditions

Compounds bearing the o-nitrobenzyl moiety, such as this compound, are known to undergo various non-photochemical rearrangements. mdpi.comrsc.org These transformations can be triggered by thermal or chemical means and often lead to complex structural changes.

One of the characteristic reactions of o-nitrobenzyl compounds is the internal redox reaction, where an oxygen atom from the nitro group is transferred to the benzylic position. mdpi.com This process can be initiated by the deprotonation of the benzylic carbon, which is facilitated by the electron-withdrawing nitro group. The resulting aci-nitro intermediate can then cyclize to a bicyclic species, which subsequently rearranges to deliver the oxidized product. mdpi.com For this compound, such a rearrangement could potentially lead to the formation of ethyl 4-formyl-3-nitrosobenzoate or related products, depending on the specific reaction conditions and the presence of other reagents.

The literature describes several rearrangements of 2-nitrobenzyl compounds that result in the formation of various heterocyclic systems. mdpi.com For instance, the conversion of a 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde has been reported as a remarkably facile process. rsc.org While the starting material in this article is an ester with a bromo substituent, the underlying principles of o-nitrobenzyl reactivity suggest that it could be susceptible to analogous transformations under the influence of strong acids, bases, or specific reagents that can interact with the nitro and bromomethyl groups.

Further research is required to fully elucidate the specific rearrangement pathways that this compound may undergo. However, the known chemistry of o-nitrobenzyl systems provides a strong foundation for predicting its potential reactivity under various conditions. The interplay between the ester, bromomethyl, and nitro groups offers a rich landscape for exploring novel molecular transformations.

Derivatization and Analogues of Ethyl 4 Bromomethyl 3 Nitrobenzoate

Synthesis and Reactivity of Alkyl Ester Analogues (e.g., Methyl, Decyl esters)

The synthesis of alkyl ester analogues of 4-(bromomethyl)-3-nitrobenzoic acid is typically achieved through standard esterification procedures or by acting on precursors. The parent acid, 4-(bromomethyl)-3-nitrobenzoic acid, can be esterified with various alcohols (e.g., methanol (B129727), decanol) under acidic conditions to yield the corresponding methyl or decyl esters. sigmaaldrich.com

Alternatively, a common synthetic route involves the radical bromination of an alkyl 4-methyl-3-nitrobenzoate precursor. For instance, methyl 2-methyl-3-nitrobenzoate can be converted to methyl 2-(bromomethyl)-3-nitrobenzoate using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis-2-methylpropanenitrile. chemicalbook.com This method allows for the late-stage introduction of the reactive bromomethyl group.

The reactivity of the alkyl ester analogues is dominated by the benzylic bromide. The presence of the ortho-nitro group significantly enhances the reactivity of the bromomethyl group toward nucleophilic substitution. This activation is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the transition state of S_N2 reactions and any potential carbocationic intermediate in S_N1-type processes. The length of the alkyl ester chain (e.g., methyl vs. decyl) has a minimal electronic effect on the reactivity of the distant bromomethyl group, although it significantly alters physical properties like solubility.

Table 1: Synthesis of Alkyl Ester Analogues

| Target Compound | Starting Material | Reagents/Conditions | Key Application |

|---|---|---|---|

| Decyl 4-(bromomethyl)-3-nitrobenzoate | 4-Bromomethyl-3-nitrobenzoic acid | Decanol, acid catalysis | Synthesis of functionalized molecules sigmaaldrich.com |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | Intermediate for Lenalidomide synthesis chemicalbook.comgoogle.com |

| Ethyl 4-methyl-3-nitrobenzoate | 4-Methyl-3-nitrobenzoic acid | Ethanol (B145695), sulfuric acid | Precursor for bromination nih.govresearchgate.netsigmaaldrich.com |

Positional Isomers and Their Distinct Reactivity Profiles

The placement of the bromomethyl, nitro, and ester groups on the phenyl ring creates various positional isomers, each with a unique reactivity profile. The electronic interplay between the substituents is key to understanding these differences.

Ethyl 4-(bromomethyl)-3-nitrobenzoate : In this isomer, the nitro group is ortho to the bromomethyl group, strongly activating it for nucleophilic attack. The ester group is para, and its electron-withdrawing effect further enhances the electrophilicity of the benzylic carbon.

Methyl 2-(bromomethyl)-3-nitrobenzoate : This isomer is a crucial intermediate in the synthesis of the pharmaceutical agent Lenalidomide. chemicalbook.comgoogle.com Here, both the nitro and ester groups are ortho to the bromomethyl group, providing substantial activation for subsequent cyclization reactions. google.com

Methyl 3-(bromomethyl)-4-nitrobenzoate : In this case, the nitro group is para to the bromomethyl group. sigmaaldrich.comsmolecule.com This positioning also results in significant activation of the bromide towards nucleophilic substitution through resonance stabilization of the reaction intermediate.

Methyl 2-(bromomethyl)-5-nitrobenzoate : Here, the nitro group is meta to the bromomethyl group. nih.gov Its activating effect is primarily inductive and less pronounced compared to the ortho and para isomers, leading to comparatively lower reactivity of the benzylic bromide.

The distinct reactivity of these isomers dictates their utility in organic synthesis. Isomers with ortho or para nitro substitution relative to the bromomethyl group are preferred for reactions requiring a highly electrophilic benzylic position.

Table 2: Positional Isomers and Reactivity

| IUPAC Name | Substituent Positions (relative to C1-ester) | Key Reactivity Feature |

|---|---|---|

| This compound | 3-NO2, 4-CH2Br | Highly reactive benzylic bromide due to ortho-nitro group. |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 2-CH2Br, 3-NO2 | Exceptionally reactive benzylic bromide, used in Lenalidomide synthesis. chemicalbook.comgoogle.com |

| Methyl 3-(bromomethyl)-4-nitrobenzoate | 3-CH2Br, 4-NO2 | Highly reactive benzylic bromide due to para-nitro group. sigmaaldrich.comsmolecule.com |

| Methyl 2-(bromomethyl)-5-nitrobenzoate | 2-CH2Br, 5-NO2 | Moderately reactive benzylic bromide (meta-nitro group). nih.gov |

Modifications on the Phenyl Ring (e.g., Halogenation, Methylation)

Further derivatization can be achieved by introducing additional substituents onto the phenyl ring, which modulates the electronic properties and reactivity of the molecule.

Halogenation : Introducing other halogens, such as bromine, onto the ring creates analogues like ethyl 4-bromo-3-(bromomethyl)benzoate. bldpharm.com The presence of a second electron-withdrawing halogen on the ring can further increase the electrophilicity of the benzylic carbon, though it also deactivates the ring towards electrophilic aromatic substitution. The compound ethyl 4-bromo-3-nitrobenzoate is an analogue where the methyl group is replaced by a bromine atom, resulting in a less reactive aryl bromide compared to the benzylic bromide of the title compound. uni.lunih.gov

Alkoxylation : Analogues such as methyl 4-bromomethyl-3-methoxybenzoate have been synthesized. google.com The methoxy (B1213986) group is electron-donating, which would decrease the reactivity of the bromomethyl group towards nucleophilic substitution compared to the nitro-substituted analogue. The synthesis of this compound is achieved by the side-chain bromination of methyl 3-methoxy-4-methylbenzoate. google.com

Methylation : The starting material for this compound is typically ethyl 4-methyl-3-nitrobenzoate. nih.govsigmaaldrich.com The methyl group is the precursor to the bromomethyl functionality. The presence of additional methyl groups on other positions of the ring would generally decrease the reactivity of the benzylic bromide due to their electron-donating nature.

Table 3: Examples of Phenyl Ring Modifications

| Modification | Example Compound | Effect on Reactivity of CH2Br Group |

|---|---|---|

| Halogenation | Ethyl 4-bromo-3-(bromomethyl)benzoate bldpharm.com | Increased electrophilicity due to additional electron-withdrawing group. |

| Alkoxylation | Methyl 4-bromomethyl-3-methoxybenzoate google.com | Decreased electrophilicity due to electron-donating methoxy group. |

| Methylation | Ethyl 4-methyl-3-nitrobenzoate nih.govsigmaaldrich.com | This is the precursor; additional methyl groups would decrease reactivity. |

Conjugation to Polymeric Supports and Linkers (e.g., photocleavable linkers)

The o-nitrobenzyl moiety is a well-established photocleavable protecting group in organic synthesis. The 4-(bromomethyl)-3-nitrobenzoate framework is ideally suited for this application. The reactive bromomethyl group allows for easy attachment to substrates (e.g., alcohols, amines, or thiols) on polymeric supports or biomolecules.

4-Bromomethyl-3-nitrobenzoic acid and its derivatives are used as UV-cleavable reagents to functionalize materials like polyacrylamide acryl hydrate (B1144303) (PAAH) and to create localized photoinversion of surface charges within colloidal crystals. sigmaaldrich.com Upon irradiation with UV light (typically around 350-365 nm), the o-nitrobenzyl linkage undergoes an intramolecular redox reaction, leading to the cleavage of the C-O or C-N bond and release of the attached molecule from the support. This property is highly valuable in fields like solid-phase synthesis, proteomics, and the development of combinatorial libraries where controlled release of substances is required. researchgate.net For example, 4-(aminomethyl)-3-nitrobenzoic acid, derived from the title compound's family, has been synthesized and used as a photocleavable linker for oligonucleotides. researchgate.net

Comparative Studies of Functional Group Interconversion in Analogues

The functional groups on the this compound scaffold can be selectively transformed, and the reactivity is influenced by the substitution pattern.

Bromomethyl Group vs. Aryl Bromide : The benzylic C-Br bond in this compound is significantly more reactive towards nucleophiles than the C-Br bond in an aryl bromide analogue like ethyl 4-bromo-3-nitrobenzoate. uni.lunih.gov The former readily undergoes S_N2 reactions, while the latter requires harsher conditions, often involving transition-metal catalysis, for substitution.

Nitro Group Reduction : The nitro group is readily reduced to an amine, providing access to amino-substituted analogues. This transformation is fundamental in many synthetic pathways. For example, ethyl 4-nitrobenzoate (B1230335) can be selectively reduced to ethyl 4-aminobenzoate (B8803810) using reagents like indium metal in aqueous ethanol with ammonium (B1175870) chloride. orgsyn.org This reaction is generally high-yielding and tolerant of the ester group. The position of the nitro group relative to other substituents can influence the ease of reduction, although it is a robust transformation across most positional isomers.

Ester Group Hydrolysis/Transesterification : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The rate of this reaction can be influenced by the steric hindrance around the carbonyl group. For instance, an ortho-bromomethyl group might provide slight steric hindrance compared to a para-isomer. Transesterification can also be performed to switch the alkyl group of the ester.

A comparative analysis shows a clear hierarchy of reactivity: the benzylic bromide is the most susceptible to nucleophilic attack, followed by transformations of the nitro group, and finally manipulations of the ester or the aromatic ring itself.

Strategic Utility in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

Ethyl 4-(bromomethyl)-3-nitrobenzoate and its close analogs are pivotal starting materials in the synthesis of various pharmaceutical agents, most notably in the creation of intermediates for immunomodulatory drugs like Lenalidomide. google.comchemicalbook.com The reactivity of the benzylic bromide is key to its utility in forming heterocyclic structures. chemicalbook.com

The synthesis of the isoindolinone core, a central feature of Lenalidomide, prominently features intermediates derived from related benzoate (B1203000) structures. google.com The general pathway involves the reaction of a 2-bromomethyl-3-nitrobenzoate ester with a suitable amine, leading to the formation of the heterocyclic isoindolinone system.

A common synthetic route for Lenalidomide intermediates involves the following key steps:

Alkylation and Cyclization : A compound structurally similar to this compound, such as methyl 2-bromomethyl-3-nitrobenzoate, is reacted with a chiral amine, like 3-aminopiperidine-2,6-dione (B110489) hydrochloride, in the presence of a base like triethylamine (B128534). google.com This reaction leads to an alkylation at the amino group, followed by an intramolecular cyclization to yield the 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione intermediate. google.com

Reduction : The nitro group on the resulting isoindolinone structure is then reduced, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the corresponding amino-substituted compound, which is a direct precursor to Lenalidomide. google.com

While some documented processes specify the use of the methyl ester, the ethyl ester functions as a chemically equivalent reagent in these synthetic pathways. google.comchemicalbook.com

Table 1: Key Reactions in Isoindolinone Synthesis

| Step | Reactant A | Reactant B | Key Product |

| Alkylation/Cyclization | Methyl 2-bromomethyl-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione google.com |

| Reduction | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Hydrogen (with Pd/C catalyst) | Lenalidomide Precursor (amino-substituted) google.com |

The utility of this compound extends to the construction of other complex heterocyclic frameworks. The parent acid, 4-bromomethyl-3-nitrobenzoic acid, is employed as a starting material in the parallel solution-phase synthesis of libraries based on the 2H-indazole scaffold. sigmaaldrich.com The reactive bromomethyl group facilitates the attachment of the benzoic acid moiety to a core structure, which can then be elaborated into the final heterocyclic system.

Applications in Agrochemical Development

As a functionalized aromatic compound, this compound possesses structural motifs found in some agrochemical agents. While specific, large-scale applications in commercial agrochemicals are not extensively documented in public literature, related brominated aromatic esters are noted for their use as intermediates in the synthesis of various organic compounds, including those for agrochemical purposes. The combination of a nitro group and a reactive bromide on a benzene (B151609) ring provides a platform for creating diverse molecular structures for screening and development in the agrochemical sector.

Role in Materials Science and Polymer Chemistry

The unique electronic and reactive properties of this compound make it a candidate for specialized applications in materials science, particularly in the functionalization of polymers and the development of light-sensitive materials.

The parent molecule, 4-bromomethyl-3-nitrobenzoic acid (BNBA), is utilized as a reagent to functionalize polymers such as polyacrylamide acryl hydrate (B1144303) (PAAH). sigmaaldrich.com The bromomethyl group allows for the covalent attachment of the nitrobenzoate unit to the polymer backbone. This modification introduces new chemical properties to the polymer, which can be used for further applications, such as creating materials for trapping biomolecules or for controlled release systems. sigmaaldrich.comrsc.orgnih.gov The ethyl ester variant offers advantages in solubility for carrying out these modifications in organic solvent systems.

The ortho-nitrobenzyl group is a well-established photocleavable (or photolabile) protecting group in organic chemistry. The structure of this compound contains this ortho-nitrobenzyl bromide motif. This feature allows it to be used in the synthesis of photocleavable reagents. sigmaaldrich.com These reagents can be attached to a surface or a molecule through the reactive bromomethyl handle. Subsequent exposure to UV light induces cleavage of the covalent bond, releasing the attached molecule or altering the surface properties. sigmaaldrich.com This makes it a valuable tool for applications requiring spatial and temporal control over chemical functionality, such as in the fabrication of microarrays or in controlled drug delivery systems. sigmaaldrich.com

Table 2: Applications in Materials Science

| Application Area | Function of Compound | Example Polymer/Surface | Key Feature Utilized |

| Polymer Functionalization | Covalently modifies polymer chains | Polyacrylamide acryl hydrate (PAAH) sigmaaldrich.com | Reactive bromomethyl group |

| Surface Modification | Acts as a photocleavable linker sigmaaldrich.com | Colloidal crystals sigmaaldrich.com | ortho-Nitrobenzyl system |

Contribution to Library Synthesis and Combinatorial Chemistry

The unique combination of reactive sites in this compound and its analogues, such as the corresponding carboxylic acid and methyl ester, makes it a powerful tool for combinatorial chemistry and the parallel synthesis of compound libraries. The benzylic bromide allows for facile nucleophilic substitution reactions, while the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities. This dual reactivity enables the rapid generation of molecular diversity from a single, readily accessible starting material.

One of the most notable applications is in the synthesis of heterocyclic compound libraries, which are of immense interest in medicinal chemistry and drug discovery. The compound serves as a key precursor for various scaffolds.

2H-Indazole Based Library Synthesis

A significant example of the utility of this class of reagents is in the solution-phase parallel synthesis of a 2H-indazole library. chemicalbook.com Researchers have successfully synthesized a library of 200 distinct 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. chemicalbook.com In this process, a related precursor, 4-bromomethyl-3-nitrobenzoic acid, undergoes a key heterocyclization reaction involving N,N-bond formation to construct the core 2H-indazole scaffold. chemicalbook.com The synthesis was optimized for library production, highlighting the compound's suitability for high-throughput synthesis. chemicalbook.com The generation of such libraries is crucial for screening and identifying new biologically active molecules. chemicalbook.com

Polymer-Bound Synthesis of Benzodiazepine (B76468) Scaffolds

The utility of this scaffold extends to solid-phase organic synthesis, a cornerstone of combinatorial chemistry. The related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been employed as a key precursor for the rapid synthesis of a library of trisubstituted 1,4-benzodiazepine-2,3-diones. nih.gov This method involves a four-step sequence:

Nucleophilic Displacement: The polymer-bound benzylic bromide is reacted with a diverse set of nucleophiles.

Acylation: The resulting intermediate is acylated.

Simultaneous Reduction-Cyclization: The nitro group is reduced, leading to a simultaneous cyclization to form the benzodiazepine ring system.

Alkylation: Further diversification is achieved through alkylation.

This efficient, multi-step process provides rapid access to the target compounds in excellent yield and purity, demonstrating the power of this building block in generating complex heterocyclic libraries. nih.gov

Table 1: Examples of Library Synthesis Utilizing the 4-(Bromomethyl)-3-nitrobenzoate Scaffold

| Library Scaffold | Precursor | Synthesis Type | Key Features | Reference |

|---|---|---|---|---|

| 2H-Indazole-6-carboxamides | 4-Bromomethyl-3-nitrobenzoic acid | Solution-Phase Parallel Synthesis | Optimized for library production; key N,N-bond formation cyclization. | chemicalbook.com |

| 1,4-Benzodiazepine-2,3-diones | Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid | Solid-Phase Synthesis | Four-step sequence enabling rapid access to diverse trisubstituted products. | nih.gov |

| Protected Peptides | 3-Nitro-4-bromomethyl benzoic acid | Solid-Phase Synthesis | Used to create a resin for the synthesis of protected peptides. |

Chiral Synthesis Applications

While this compound is a highly valuable achiral building block for generating diverse molecular libraries, its direct application in synthetic methodologies focused on the stereocontrolled introduction of chiral centers is not extensively documented in the reviewed literature. Its primary role in advanced synthesis appears to be centered on the construction of core molecular scaffolds, often in a racemic or achiral manner.

The strategic value of this compound lies in its ability to readily undergo reactions at its two key functional groups—the benzylic bromide and the nitro group. These reactions, such as nucleophilic substitution and reduction, are typically not stereoselective in themselves.

However, it is important to note that while the reagent itself is not a chiral auxiliary or catalyst, it can be incorporated into chiral molecules through reaction with other chiral reagents. For instance, in the synthesis of complex molecules like Lenalidomide, the related methyl 2-bromomethyl-3-nitrobenzoate is coupled with a chiral amine (derived from L-glutamine). In this context, the chirality of the final product is derived from the chiral starting material used in conjunction with the nitrobenzoate scaffold, rather than from a chiral synthesis methodology involving the scaffold itself.

Therefore, the application of this compound in "chiral synthesis" is more accurately described as its use as a foundational component which can be linked to chiral fragments to build larger, enantiomerically pure or enriched molecules. There is a lack of evidence for its use in enantioselective catalysis or as a chiral directing group in the literature surveyed.

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for predicting and controlling the outcomes of reactions involving this compound.

The benzylic bromine atom in this compound is a prime site for nucleophilic substitution reactions. The mechanism of these reactions can proceed through either a concerted (SN2) or a stepwise (SN1) pathway, with the operative mechanism being highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.

The presence of the electron-withdrawing nitro group at the meta position relative to the bromomethyl group significantly influences the stability of potential carbocation intermediates. In the case of an SN1 mechanism, the departure of the bromide ion would lead to the formation of a benzylic carbocation. However, the strong electron-withdrawing nature of the nitro group destabilizes this carbocation, making the SN1 pathway less favorable compared to systems with electron-donating substituents.